Cas no 74405-46-2 (2'-Deoxy-5'-O-DMT-N2-isobutyrylguanosine 3'-O-succinate)

2'-Deoxy-5'-O-DMT-N2-isobutyrylguanosine 3'-O-succinate 化学的及び物理的性質
名前と識別子
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- Guanosine,5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-(2-methyl-1-oxopropyl)-,3'-(hydrogen butanedioate)
- 4-[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(2-methylpropanoylamino)-6-oxo-3H-purin-9-yl]oxolan-3-yl]oxy-4-oxobutanoic acid
- IBU-DMT-DEOXYGUANOSINE SUCCINIC ACID
- 5'-O-(Bis(4-methoxyphenyl)phenylmethyl)-2'-deoxy-N-(2-methyl-1-oxopropyl)guanosine 3'-(hydrogen butanedioate)
- 9-{5-O-[bis(4-methoxyphenyl)(phenyl)methyl]-3-O-(3-carboxypropanoyl)-2-deoxypentofuranosyl}-2-[(2-methylpropanoyl)amino]-3,9-dihydro-6H-purin-6-one
- 74405-46-2
- 4-(((2R,3S,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(2-isobutyramido-6-oxo-3,6-dihydro-9H-purin-9-yl)tetrahydrofuran-3-yl)oxy)-4-oxobutanoic acid
- EINECS 277-854-8
- 2'-Deoxy-5'-O-DMT-N2-isobutyrylguanosine 3'-O-succinate
- SCHEMBL5133061
- MFCD00057775
- N2-Isobutyryl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine 3'-O-succinic acid
- 4-((2R,3S,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(2-isobutyramido-6-oxo-1H-purin-9(6H)-yl)tetrahydrofuran-3-yloxy)-4-oxobutanoic acid
- 4-[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-4-oxobutanoic acid
-
- インチ: InChI=1S/C39H41N5O10/c1-23(2)36(48)42-38-41-35-34(37(49)43-38)40-22-44(35)31-20-29(54-33(47)19-18-32(45)46)30(53-31)21-52-39(24-8-6-5-7-9-24,25-10-14-27(50-3)15-11-25)26-12-16-28(51-4)17-13-26/h5-17,22-23,29-31H,18-21H2,1-4H3,(H,45,46)(H2,41,42,43,48,49)/t29-,30+,31+/m0/s1
- InChIKey: XQFLSGUZSODAOB-OJDZSJEKSA-N
- ほほえんだ: CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OC(=O)CCC(=O)O
計算された属性
- せいみつぶんしりょう: 739.28500
- どういたいしつりょう: 739.28534252g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 12
- 重原子数: 54
- 回転可能化学結合数: 16
- 複雑さ: 1320
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 189Ų
じっけんとくせい
- PSA: 193.19000
- LogP: 4.87710
2'-Deoxy-5'-O-DMT-N2-isobutyrylguanosine 3'-O-succinate セキュリティ情報
- WGKドイツ:3
- 危険カテゴリコード: 23/24/25-36/37/38
- セキュリティの説明: S22; S26; S36; S45
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危険物標識:
- リスク用語:R23/24/25
2'-Deoxy-5'-O-DMT-N2-isobutyrylguanosine 3'-O-succinate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D232983-1g |
2'-Deoxy-5'-O-DMT-N2-isobutyrylguanosine 3'-O-succinate |
74405-46-2 | 1g |
$ 725.00 | 2022-06-05 | ||
TRC | D232983-500mg |
2'-Deoxy-5'-O-DMT-N2-isobutyrylguanosine 3'-O-succinate |
74405-46-2 | 500mg |
$563.00 | 2023-05-18 | ||
TRC | D232983-100mg |
2'-Deoxy-5'-O-DMT-N2-isobutyrylguanosine 3'-O-succinate |
74405-46-2 | 100mg |
$133.00 | 2023-05-18 | ||
TRC | D232983-1000mg |
2'-Deoxy-5'-O-DMT-N2-isobutyrylguanosine 3'-O-succinate |
74405-46-2 | 1g |
$879.00 | 2023-05-18 | ||
Ambeed | A899423-1g |
4-(((2R,3S,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(2-isobutyramido-6-oxo-3,6-dihydro-9H-purin-9-yl)tetrahydrofuran-3-yl)oxy)-4-oxobutanoic acid |
74405-46-2 | 97% | 1g |
$202.0 | 2024-04-17 |
2'-Deoxy-5'-O-DMT-N2-isobutyrylguanosine 3'-O-succinate 関連文献
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
2'-Deoxy-5'-O-DMT-N2-isobutyrylguanosine 3'-O-succinateに関する追加情報
Professional Introduction to 2'-Deoxy-5'-O-DMT-N2-isobutyrylguanosine 3'-O-succinate and CAS No. 74405-46-2
Compound with the CAS number 74405-46-2 is a critical component in the field of nucleoside chemistry, playing a pivotal role in the synthesis and modification of nucleoside analogs. These compounds are widely utilized in pharmaceutical research, particularly in the development of antiviral and anticancer agents. One such notable compound is 2'-Deoxy-5'-O-DMT-N2-isobutyrylguanosine 3'-O-succinate, which has garnered significant attention due to its unique structural and functional properties.
The molecular structure of 2'-Deoxy-5'-O-DMT-N2-isobutyrylguanosine 3'-O-succinate incorporates several key modifications that enhance its biological activity. The presence of a 2'-deoxyribose sugar moiety, a 5'-O-DMT (5-methyluracil) group, and an N2-isobutyryl substitution on the guanine base contributes to its distinct chemical profile. These modifications not only improve solubility and stability but also enhance binding affinity to biological targets, making it a valuable intermediate in drug design.
In recent years, there has been a surge in research focused on nucleoside analogs as therapeutic agents. The compound 2'-Deoxy-5'-O-DMT-N2-isobutyrylguanosine 3'-O-succinate has been extensively studied for its potential applications in treating various diseases. For instance, its derivatives have shown promise in inhibiting viral replication by interfering with the host cell's DNA and RNA synthesis processes. This mechanism of action makes it particularly relevant in the fight against RNA viruses, such as influenza and hepatitis C.
Moreover, the N2-isobutyryl group in 2'-Deoxy-5'-O-DMT-N2-isobutyrylguanosine 3'-O-succinate plays a crucial role in modulating enzyme interactions. This modification can enhance the compound's ability to bind to specific enzymes involved in metabolic pathways, thereby influencing cellular processes. Such interactions are essential for developing drugs that target metabolic disorders, including certain types of cancer where metabolic reprogramming is a key characteristic.
The synthesis of 2'-Deoxy-5'-O-DMT-N2-isobutyrylguanosine 3'-O-succinate involves a multi-step process that requires precise control over reaction conditions and reagent selection. Advanced synthetic techniques, such as solid-phase synthesis and enzymatic catalysis, have been employed to achieve high yields and purity. These methods ensure that the final product meets the stringent requirements for pharmaceutical applications.
Recent advancements in computational chemistry have further enhanced the design and optimization of nucleoside analogs like 2'-Deoxy-5 '- O - DMT - N2 - isobutyrylguanosine 3 '- O - succinate. Molecular modeling and simulation tools allow researchers to predict binding affinities, metabolic stability, and pharmacokinetic properties before conducting experimental trials. This approach significantly reduces the time and cost associated with drug development while improving the likelihood of success.
The therapeutic potential of 2 '- Deoxy - 5 '- O - DMT - N2 - isobutyrylguanosine 3 '- O - succinate extends beyond antiviral applications. It has also been explored as a candidate for treating certain types of cancer, particularly those characterized by rapid cell division and DNA replication. By inhibiting key enzymes involved in these processes, the compound can induce apoptosis or arrest cell growth, offering a novel therapeutic strategy.
In clinical trials, derivatives of 2 '- Deoxy - 5 '- O - DMT - N2 - isobutyrylguanosine 3 '- O - succinate have demonstrated promising results in preclinical studies. These trials have highlighted its ability to selectively target cancer cells while minimizing toxicity to healthy tissues. Such findings are crucial for advancing towards human clinical trials and ultimately bringing new treatments to patients suffering from various diseases.
The role of CAS number 74405-46-2 in this context is equally significant. It serves as a reference point for researchers studying nucleoside chemistry, ensuring consistency and accuracy in their work. The standardized identification provided by CAS numbers facilitates collaboration across different laboratories and disciplines, fostering innovation and progress in pharmaceutical research.
In conclusion, the compound with CAS number 74405-46-2, particularly its derivative 2 '- Deoxy - 5 '- O - DMT - N2 - isobutyrylguanosine 3 '- O - succinate, represents a significant advancement in nucleoside chemistry. Its unique structural features and biological activities make it a valuable tool for developing new therapeutic agents targeting viral infections and cancer. With ongoing research and clinical trials, this compound holds immense potential to improve patient outcomes and contribute to medical science.
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